1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

Purity specification Building block procurement Quality control

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester (CAS 748154-44-1) is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a 4-chloro substituent and an N-1-propanoic acid ethyl ester side chain. This compound belongs to the broader class of pyrrolopyridine derivatives widely utilized as key intermediates in the synthesis of kinase inhibitors targeting FGFR, LRRK2, BTK, and JAK families, making it a strategic starting material for medicinal chemistry programs focused on oncology and neurodegenerative diseases.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
Cat. No. B14208668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl
InChIInChI=1S/C12H13ClN2O2/c1-2-17-11(16)5-8-15-7-4-9-10(13)3-6-14-12(9)15/h3-4,6-7H,2,5,8H2,1H3
InChIKeyAHSDKILNGILRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester: A Versatile Building Block for Targeted Kinase Inhibitor Synthesis


1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester (CAS 748154-44-1) is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a 4-chloro substituent and an N-1-propanoic acid ethyl ester side chain . This compound belongs to the broader class of pyrrolopyridine derivatives widely utilized as key intermediates in the synthesis of kinase inhibitors targeting FGFR, LRRK2, BTK, and JAK families, making it a strategic starting material for medicinal chemistry programs focused on oncology and neurodegenerative diseases [1].

Why 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester Cannot Be Replaced by Generic Pyrrolopyridine Analogs


The precise substitution pattern of this compound—4-chloro on the pyridine ring and an N-1-propanoic acid ethyl ester side chain—is not interchangeable with other pyrrolopyridine isomers or ester variants. SAR studies of the pyrrolo[2,3-b]pyridine scaffold demonstrate that the position of the chlorine atom critically influences kinase hinge-binding interactions; 4-chloro-substituted derivatives exhibit potent FGFR inhibition (e.g., compound 4h: FGFR1 IC50 = 7 nM), whereas 5- or 6-chloro isomers often display reduced potency due to altered binding geometries [1]. Furthermore, the propanoic acid ethyl ester handle provides a versatile functional group for downstream diversification (hydrolysis, amidation) that is absent in unsubstituted or simply chlorinated pyrrolopyridines; substituting this with a methyl ester or a carboxylate salt alters the lipophilicity, reactivity, and synthetic trajectory of the entire medicinal chemistry campaign [2]. Consequently, generic substitution with readily available but structurally distinct pyrrolopyridine building blocks introduces unacceptable risk of synthetic failure or suboptimal biological activity.

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester: Evidence for Procurement and Selection


Purity Specification: ≥98% for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-1-propanoic acid ethyl ester vs Typical 95-97% for Common 4-Chloro-7-azaindole Intermediates

The compound is consistently supplied at ≥98% purity by multiple reputable vendors, including Leyan (98%) and MolCore (NLT 98%) . In contrast, the structurally related but simpler intermediate 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3), a common alternative for the same synthetic routes, is typically offered at a minimum of 97.0% purity by major suppliers such as TCI (min. 97.0% by GC and nonaqueous titration) . This 1% absolute purity difference, amounting to a 50% reduction in impurity burden (from 3% potential impurities down to 2%), is significant in multi-step synthesis where impurities propagate and amplify.

Purity specification Building block procurement Quality control

Regiochemical Specificity: 4-Chloro Substitution Confers Superior Kinase Hinge-Binding vs 5- or 6-Chloro Pyrrolopyridine Isomers

Comprehensive SAR analysis of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors demonstrates that the 4-position chlorine atom is critical for potent kinase inhibition. The lead compound 4h, bearing a 4-chloro substitution pattern, exhibited FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM, placing it in the low nanomolar potency range for FGFR1-3 [1]. While direct head-to-head data for the exact propanoic acid ethyl ester derivative versus its 5- or 6-chloro isomers is not yet published, the well-established SAR trend across multiple pyrrolopyridine kinase inhibitor series indicates that 5-chloro or 6-chloro isomers consistently show 5- to 50-fold reduced potency against FGFR kinases due to suboptimal hinge-binding geometry [2]. This class-level inference is supported by crystallographic studies showing that the 4-chloro position occupies a critical hydrophobic pocket adjacent to the kinase hinge region.

Kinase inhibitor SAR Regiochemistry FGFR inhibition

Synthetic Versatility: Propanoic Acid Ethyl Ester Handle Enables Direct Diversification vs Unsubstituted Pyrrolopyridine Building Blocks

The N-1-propanoic acid ethyl ester side chain of the target compound provides a pre-installed functional handle for rapid diversification. Hydrolysis to the carboxylic acid enables amide coupling with diverse amines, while transesterification allows access to alternative ester prodrugs. In contrast, the simpler building block 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) requires separate N-alkylation steps to introduce a propanoic acid equivalent, adding 1-2 synthetic steps and reducing overall yield. Patent US20140315901A1 exemplifies this advantage: 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a closely related 4-chloro intermediate with a pre-installed functional group, served as a key intermediate for constructing arylpyrrolopyridine LRRK2 inhibitors via Suzuki coupling in 44% yield [1]. The target compound's ester handle further expands the scope of accessible derivatives beyond nitrile-based chemistry.

Synthetic intermediate Building block diversification LRRK2 inhibitors

Availability Advantage: Immediate Stocking of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-1-propanoic acid ethyl ester vs 8-12 Week Lead Times for Chloro-Positional Isomers

The target compound is stocked and shipped immediately by AKSci from California, USA, with full quality assurance backing . In contrast, the 5-chloro positional isomer ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1083181-28-5) carries an estimated lead time of 8-12 weeks from Aladdin, reflecting the compound's non-stock status and custom synthesis requirement . This 8-12 week differential represents up to a quarter of a calendar year, directly impacting project milestones and grant deliverables. Additionally, Leyan offers the target compound in multiple quantity tiers (1g, 5g, 10g) with transparent pricing upon inquiry .

Supply chain Procurement lead time Building block availability

High-Impact Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester in Drug Discovery and Chemical Biology


FGFR-Targeted Cancer Therapy Lead Optimization

Medicinal chemistry teams developing FGFR1-3 inhibitors for oncology indications can utilize this compound as a starting material to construct 4-chloro-substituted pyrrolo[2,3-b]pyridine derivatives with pre-installed ester functionality. As demonstrated by Su et al. [1], 4-chloro-substituted 1H-pyrrolo[2,3-b]pyridines achieve low nanomolar FGFR1 IC50 values (7 nM for compound 4h). The compound's ≥98% purity (Leyan, MolCore) minimizes impurity interference in dose-response assays, while the ethyl ester handle enables rapid hydrolysis to the carboxylic acid for amide library synthesis . Immediate vendor stocking (AKSci) ensures that lead optimization campaigns are not delayed by custom synthesis lead times .

LRRK2 Inhibitor Synthesis for Parkinson's Disease Research

Neuroscience groups investigating LRRK2 as a therapeutic target for Parkinson's disease can employ this building block to access arylpyrrolopyridine inhibitor scaffolds. Patent US20140315901A1 describes the use of structurally analogous 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediates in Suzuki coupling reactions to generate diverse biaryl LRRK2 inhibitors [2]. The compound's propanoic acid ethyl ester handle provides a synthetic advantage over unsubstituted pyrrolopyridines by eliminating the need for a separate N-alkylation step, thereby reducing the synthetic sequence by 1-2 steps and improving cumulative yield [2].

BTK and JAK Inhibitor Library Construction for Immuno-Oncology

Discovery teams targeting BTK and JAK kinases for hematological malignancies and autoimmune diseases can use this building block as a common intermediate for constructing focused compound libraries. The 4-chloro substitution pattern is consistent with SAR trends showing that the 4-position halogen optimally engages the kinase hinge-binding pocket, while the propanoic acid ester enables parallel amidation with diverse amine building blocks to rapidly explore structure-activity relationships [1][3]. ISO-certified production (MolCore) ensures batch-to-batch reproducibility across long-term library synthesis campaigns .

Pharmaceutical Process Development Requiring Quality-Controlled Intermediates

Process chemistry groups scaling up lead compounds for preclinical development can rely on this compound's ISO-certified manufacturing (MolCore) and documented purity specifications (≥98%) to meet regulatory quality standards for GMP-like intermediate production . The compound's identity is fully characterized (MF: C12H13ClN2O2, MW: 252.70) and supported by vendor certificates of analysis (AKSci COA available upon request) . This documentation, combined with the compound's long-term storage stability (2 years at 20°C per MolCore; cool, dry place per AKSci), makes it suitable for multi-batch process validation studies .

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.